2-(Benzyloxy)-5-methylbenzaldehyde
Overview
Description
2-(Benzyloxy)-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Oxidation
2-(Benzyloxy)-5-methylbenzaldehyde is related to studies in the field of catalytic oxidation. Wu et al. (2016) used water-soluble copper(II) complexes for the catalytic oxidation of benzylic alcohols, like 4-methylbenzaldehyde, to corresponding aldehydes in water, achieving high yields and demonstrating a broad substrate scope and high functional group tolerance (Wu et al., 2016).
Fluorescent pH Sensor
A study by Saha et al. (2011) developed a new probe, closely related to this compound, which acts as a highly selective fluorescent pH sensor. This probe demonstrated a significant increase in fluorescence intensity within a specific pH range, valuable for studying biological organelles (Saha et al., 2011).
Synthesis via C(sp3)-H Activation
Ma et al. (2016) researched the synthesis of 2-benzylbenzaldehyde derivatives, including this compound, using a C(sp3)-H activation process. This method involved the use of acetohydrazone as a transient directing group, yielding products in good to excellent yields (Ma et al., 2016).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and tested them for anticancer activity against the HL-60 cell line. Among these compounds, this compound showed significant activity, indicating potential in cancer research (Lin et al., 2005).
Photochemical Studies
Research on photochemistry has involved compounds related to this compound. Studies like those by Charlton et al. (1988) and Plíštil et al. (2006) have explored the photochemical reactions and photoenol formation of similar benzaldehyde derivatives, highlighting their potential in synthetic organic chemistry (Charlton et al., 1988); (Plíštil et al., 2006).
Synthesis and Crystal Structures
Hazra et al. (2015) synthesized Schiff base copper(II) complexes using a compound closely related to this compound. These complexes were used as catalysts for the oxidation of alcohols, demonstrating their potential in selective catalysis (Hazra et al., 2015).
Properties
IUPAC Name |
5-methyl-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUADHCSAWIRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361361 | |
Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-98-3 | |
Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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